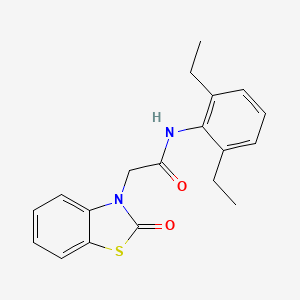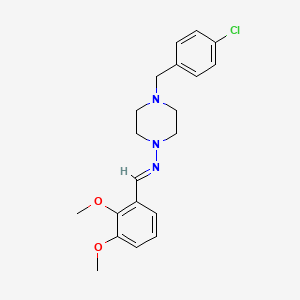![molecular formula C17H15N5OS B5554879 4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554879.png)
4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol involves multi-step reaction sequences starting from basic heterocyclic skeletons like pyridine or triazole derivatives. These compounds are often synthesized through cyclo-condensation reactions, with further modification through reactions with various aldehydes and acetic acid to produce a range of derivatives with potential pharmacological activities (Dave et al., 2007).
Molecular Structure Analysis
The molecular structure of related compounds often features complex interactions, including hydrogen bonding and π-π interactions, which contribute to their stability and biological activity. For instance, X-ray diffraction techniques and density functional theory (DFT) have been used to elucidate the molecular structures, showing specific dihedral angles and molecular conformations (Șahin et al., 2011).
Chemical Reactions and Properties
The chemical properties of these compounds are characterized by their reactivity towards various reagents, forming a wide array of derivatives through nucleophilic substitution reactions, cyclo-additions, and the formation of Mannich bases. These reactions are pivotal in modifying the compound's biological activity and solubility (Bekircan et al., 2008).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystal structure, are crucial for determining the compound's application potential. Techniques such as X-ray crystallography and NMR spectroscopy provide detailed insights into the crystal packing and molecular geometry, influencing the compound's stability and reactivity (Zhu et al., 2000).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are essential for understanding the compound's behavior in biological systems. Studies often focus on the synthesis of derivatives to enhance desired chemical properties, such as increased antimicrobial activity or reduced toxicity (Rajurkar et al., 2016).
Applications De Recherche Scientifique
Synthesis Approaches
The synthesis of various 1,2,4-triazole derivatives, starting from isonicotinic acid hydrazide, has been explored. These derivatives, including 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and its Schiff bases, have been synthesized and evaluated for their antimicrobial activities. The study highlights the potential of these compounds in the development of new antimicrobial agents, showing that they possess good to moderate activity against tested microorganisms (Bayrak et al., 2009).
Corrosion Inhibition
Protective Coating for Metals
Schiff's bases derived from pyridyl substituted triazoles, including 3-phenylallylidene amino-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol, have been studied as corrosion inhibitors for mild steel in hydrochloric acid solution. These compounds, especially SB-1, demonstrated high inhibition efficiency, suggesting their applicability in protecting metals from corrosion. The study underscores the relationship between molecular structure and corrosion inhibition efficiency, supported by density functional theory (DFT) methods and surface analysis (Ansari et al., 2014).
Anticancer Activities
Potential in Cancer Therapy
The synthesis of triazole derivatives, including 4-amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one and its derivatives, has been carried out, showing some compounds exhibit promising anticancer activity against a panel of 60 cell lines across various cancer types. This indicates the potential of these compounds in cancer therapy, highlighting the importance of structural modification in enhancing biological activity (Bekircan et al., 2008).
Anti-inflammatory and Antinociceptive Properties
Pharmacological Benefits
Newly synthesized 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles have been evaluated for their anti-inflammatory and antinociceptive activities. These studies suggest significant potential in developing new therapeutic agents for treating inflammation and pain, with some compounds showing comparable or better activity than standard drugs (Upmanyu et al., 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c1-23-15-7-3-2-5-13(15)6-4-10-19-22-16(20-21-17(22)24)14-8-11-18-12-9-14/h2-12H,1H3,(H,21,24)/b6-4+,19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETJWUYSOZVRMV-CMHRUIPMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC=NN2C(=NNC2=S)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=N/N2C(=NNC2=S)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-8-{[3-(methylthio)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5554810.png)
![N-(2-{5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B5554821.png)
![4-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5554836.png)


![N~1~-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5554854.png)
![methyl 2-methyl-5-[(2-methyl-2-propen-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B5554857.png)


![6-[(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554870.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554887.png)
![[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one O-(3-nitrobenzyl)oxime](/img/structure/B5554897.png)
![1-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B5554901.png)